molecular formula C22H21N3O5S B2685513 N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851717-68-5

N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2685513
CAS No.: 851717-68-5
M. Wt: 439.49
InChI Key: LXFOPSABEXNBLJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline derivatives class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a furan-2-carbonyl group at position 1, a 4-methoxyphenyl group at position 5, and a methanesulfonamide-linked phenyl ring at position 2. Its molecular formula is C${23}$H${21}$N${3}$O${5}$S, with a molecular weight of 475.50 g/mol. The methanesulfonamide group is a common pharmacophore in enzyme inhibitors, suggesting possible activity against targets like carbonic anhydrases or viral polymerases .

Properties

IUPAC Name

N-[4-[2-(furan-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-29-18-11-7-16(8-12-18)20-14-19(23-25(20)22(26)21-4-3-13-30-21)15-5-9-17(10-6-15)24-31(2,27)28/h3-13,20,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFOPSABEXNBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes current knowledge on its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a furan moiety, a pyrazole ring, and a methanesulfonamide group. Its molecular formula is C19H20N2O4SC_{19}H_{20}N_2O_4S, and it exhibits unique pharmacological properties due to the presence of these functional groups.

Anticancer Activity

Recent studies have shown that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, a review highlighted various pyrazole derivatives and their cytotoxic effects against several cancer cell lines. Notably, compounds similar to this compound have demonstrated promising results in inhibiting cell proliferation in various cancer types.

Table 1: IC50 Values of Related Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AMCF70.39
Compound BA5490.28
Compound CHCT1160.46
N-{...}NCI-H4600.74

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The presence of the methanesulfonamide group may enhance this activity by increasing solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Growth : The compound likely disrupts critical signaling pathways involved in cell cycle regulation and apoptosis.
  • Modulation of Inflammatory Mediators : By inhibiting COX enzymes or other pro-inflammatory cytokines, it may reduce inflammation effectively.
  • Induction of Apoptosis : Studies suggest that certain pyrazole derivatives can induce programmed cell death in cancer cells.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyrazole derivatives on various cancer cell lines, including MCF7 and A549. The results indicated that specific structural modifications significantly enhanced cytotoxicity.

Study 2: In Vivo Anti-inflammatory Effects

In vivo studies on animal models demonstrated that certain pyrazole derivatives reduced edema and inflammatory markers significantly compared to control groups. These findings suggest potential therapeutic applications for inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide features a complex structure that includes:

  • Furan ring : Known for its biological activity and ability to form hydrogen bonds.
  • Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
  • Methanesulfonamide group : Enhances solubility and bioavailability.

The unique combination of these structural elements contributes to its diverse applications in drug development and organic synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell division. The furan and pyrazole rings facilitate interactions with the colchicine binding site on tubulin, potentially leading to the development of novel chemotherapeutic agents .

Anti-inflammatory Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anti-inflammatory effects. By modulating inflammatory pathways, these compounds can serve as potential treatments for conditions like arthritis and other inflammatory diseases. The methanesulfonamide group may further enhance these properties by improving pharmacokinetic profiles .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The presence of the furan ring is believed to contribute to its ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics .

Catalytic Reactions

In organic synthesis, compounds like this compound can act as catalysts or intermediates in various reactions. They facilitate C–N bond formation in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with tailored biological activities. By modifying the substituents on the furan or pyrazole rings, researchers can create compounds with enhanced potency or selectivity against specific targets .

Study 1: Anticancer Efficacy

A study published in Nature explored the anticancer efficacy of pyrazole derivatives similar to this compound. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models by disrupting microtubule dynamics .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of pyrazole-based compounds. The study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pyrazoline derivatives, highlighting substituent variations and associated biological activities:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Target Source (Evidence ID)
Target Compound : N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 1: Furan-2-carbonyl
5: 4-Methoxyphenyl
3: Methanesulfonamide-phenyl
475.50 Potential antiviral (MPXV DPol/A42R inhibition hypothesized)
BA94965 (N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide) 1: 4-Chlorobenzenesulfonyl
5: 4-Methoxyphenyl
3: Methanesulfonamide-phenyl
520.02 Not specified (structural analogue with enhanced electron-withdrawing effects)
Compound 24 (7-Chloro-N-(4-(1-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)quinolin-4-amine) 1: 4-Chlorophenyl
5: 4-Methoxyphenyl
3: Quinolin-4-amine-phenyl
547.40 Antimalarial/anticancer (quinoline moiety targets DHFR or topoisomerases)
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 1: Benzoyl
5: 2-Ethoxyphenyl
3: Methanesulfonamide-phenyl
492.54 Antiviral (MPXV DPol inhibition; docking score: -8.64 kcal/mol)
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives 1: Benzenesulfonamide
3: 4-Hydroxyphenyl
5: Varied aryl groups
~450–500 Carbonic anhydrase inhibition (IC${50}$: 10–50 nM)
Cytotoxicity (IC$
{50}$: <10 μM)

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: Furan-2-carbonyl vs. Benzoyl/Chlorobenzenesulfonyl: The furan group in the target compound may offer improved binding flexibility compared to the bulkier benzoyl () or electron-withdrawing 4-chlorobenzenesulfonyl (). This could enhance interactions with viral polymerase residues (e.g., Leu631, Arg634 in MPXV DPol) . 4-Methoxyphenyl vs. However, chlorophenyl derivatives may exhibit stronger electron-withdrawing effects, altering reactivity .

Methanesulfonamide as a Common Pharmacophore: The methanesulfonamide group is conserved across multiple analogues (), suggesting its critical role in binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase, viral polymerases). Derivatives without this group (e.g., quinoline-containing Compound 24) exhibit divergent activities, such as antimalarial effects .

Antiviral Potential: The target compound shares structural similarities with pyrazoline derivatives showing strong docking scores (-8.6 to -9.3 kcal/mol) against MPXV DPol and A42R proteins (). Its furan-2-carbonyl group may mimic interactions observed with benzoyl-containing analogues, which form hydrogen bonds with Leu631 and Arg634 .

Synthetic Accessibility :

  • Pyrazoline derivatives are typically synthesized via cyclization of chalcones with hydrazine derivatives (). The target compound’s furan-2-carbonyl group may require specialized acylating agents, while methanesulfonamide incorporation follows established sulfonylation protocols .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for reproducibility in academic labs?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and condensation. For example, phosphorous oxychloride (POCl₃) at 120°C has been used to cyclize substituted hydrazides into pyrazole derivatives . Optimize reaction time and temperature using thin-layer chromatography (TLC) to monitor intermediates. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer : Combine NMR (¹H and ¹³C) to assign protons and carbons, particularly the dihydro-pyrazole ring and methanesulfonamide group. IR spectroscopy identifies carbonyl (C=O) and sulfonamide (S=O) stretches. X-ray diffraction (XRD) resolves stereochemistry and crystal packing, as demonstrated for analogous pyrazole derivatives .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus). Assess cytotoxicity via MTT assays on human cell lines (e.g., HEK-293). Dose-response curves (IC₅₀ values) should be calculated for quantitative comparisons .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental bioactivity data?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., cyclooxygenase-2). Compare binding affinities with experimental IC₅₀ values. Density functional theory (DFT) calculations can analyze electronic effects of the methoxyphenyl and sulfonamide groups on reactivity .

Q. What mechanistic insights explain the role of the sulfonamide group in modulating biological activity?

  • Methodological Answer : The sulfonamide group enhances solubility and hydrogen-bonding capacity. Use Hammett plots to correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity. Stability under physiological pH can be tested via HPLC to assess hydrolysis susceptibility .

Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties?

  • Methodological Answer : Record UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., DMSO vs. hexane). The furan carbonyl group may exhibit solvatochromism. Compare emission maxima (λem) with structurally similar compounds to identify substituent-driven shifts .

Q. What strategies mitigate instability of the dihydro-pyrazole ring during long-term storage?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C. Analyze degradation products via LC-MS. Stabilize the ring by introducing electron-withdrawing groups (e.g., nitro) at the 3-position, as shown in related pyrazoline derivatives .

Methodological Tools & Data Analysis

Q. Which advanced analytical techniques validate purity and stereochemical integrity?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (<1 ppm error). Chiral HPLC with amylose-based columns resolves enantiomers. Single-crystal XRD provides absolute configuration .

Q. How can reaction fundamentals guide scalable synthesis in flow reactors?

  • Answer : Use microreactors to optimize exothermic cyclization steps. Computational fluid dynamics (CFD) models predict mixing efficiency. Kinetic studies (e.g., via in-situ FTIR) determine rate constants for process intensification .

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